BenchChemオンラインストアへようこそ!

JB-1

IGF-1R antagonism receptor selectivity cancer biology

JB-1 is a 12‑amino acid cyclic peptide analog of IGF‑1 (residues 60–70) that acts as a selective, competitive antagonist of IGF‑1R with no detectable activity at IGF‑II or insulin receptors. This unique selectivity profile—preserving insulin signaling—distinguishes JB‑1 from small‑molecule inhibitors that cross‑react with InsR. Supplied as a trifluoroacetate salt with a disulfide‑constrained macrocycle (Cys1–Cys12). Validated benchmark: 1 µg/ml (~0.8 µM) completely blocks IGF‑1‑induced autophosphorylation in BALB/c 3T3 cells overexpressing IGF‑1R. Used in vivo at 4 µg ICV for brain‑specific IGF‑1R antagonism. Essential peptide‑based reference control for evaluating novel IGF‑1R inhibitors.

Molecular Formula C55H88N14O15S2
Molecular Weight 1249.5 g/mol
Cat. No. B12045313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB-1
Molecular FormulaC55H88N14O15S2
Molecular Weight1249.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN
InChIInChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyMPUVBZQBFGGAAS-XHGDPFBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JB-1 IGF-1R Antagonist: Chemical Identity and Primary Pharmacological Profile for Scientific Sourcing


JB-1 is a synthetic 12-amino acid cyclic peptide analog derived from the C-domain of insulin-like growth factor 1 (IGF-1, residues 60-70) that functions as a selective and potent competitive antagonist of the IGF-1 receptor (IGF-1R) . The peptide is characterized by a disulfide-constrained macrocycle (Cys1-Cys12) and is commonly supplied as the trifluoroacetate salt . JB-1 binds specifically to IGF-1R, inhibiting ligand-induced receptor autophosphorylation and downstream signaling, while exhibiting no detectable activity at the IGF-II receptor [1].

Why IGF-1R Antagonists Are Not Interchangeable: Rationale for JB-1 Specific Procurement


IGF-1 receptor (IGF-1R) antagonists represent a chemically diverse class spanning small molecules (e.g., picropodophyllin, BMS-754807, linsitinib) and peptide-based agents like JB-1. Critical distinctions in target selectivity, especially cross-reactivity with the insulin receptor (InsR) and IGF-II receptor, as well as divergent physicochemical and pharmacokinetic properties, preclude simple substitution in research protocols [1]. Unlike many small molecule IGF-1R inhibitors that retain InsR activity (e.g., BMS-754807 Ki < 2 nM on both IGF-1R and InsR), JB-1 is a peptide analog of the endogenous ligand, conferring a unique selectivity profile with no measurable effect on IGF-II signaling . Moreover, the in vivo half-life, tissue penetration, and immunogenicity profile of a peptide differ fundamentally from small molecule antagonists, making JB-1 the preferred tool when a ligand-competitive, peptide-based blockade of IGF-1R is required to preserve physiological InsR function .

JB-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. IGF-1R Antagonist Alternatives


JB-1 Selectivity vs. Endogenous IGF-1: No Cross-Activity on IGF-II Receptor

In contrast to the endogenous ligand IGF-1, which activates both IGF-1R and IGF-IIR, JB-1 demonstrates exclusive IGF-1R antagonism with no detectable activity at the IGF-II receptor. This selectivity is supported by functional assays showing that JB-1 (1 µg/ml) completely blocks IGF-1-induced autophosphorylation of IGF-1R but fails to elicit any IGF-II-mediated signaling events .

IGF-1R antagonism receptor selectivity cancer biology

Quantified Inhibition of IGF-1-Induced IGF-1R Autophosphorylation and Cellular Proliferation

JB-1 effectively suppresses IGF-1-driven IGF-1R autophosphorylation and subsequent proliferation in a concentration-dependent manner. At 1 µg/ml (approximately 0.8 µM based on a molecular weight of 1249.50), JB-1 blocks both receptor activation and cell growth in BALB/c 3T3 cells engineered to overexpress IGF-1R .

receptor tyrosine kinase cell proliferation oncology research

Comparative In Vivo Efficacy in CNS and Neuroendocrine Models

In ovariohysterectomized rats, intracerebroventricular (icv) administration of JB-1 (4 µg/animal) significantly attenuates estradiol- and progesterone-induced surges in serum luteinizing hormone (LH) and reduces lordosis behavior . These central effects are not observed with peripheral administration of small molecule IGF-1R antagonists due to limited CNS penetration.

neuroendocrinology in vivo pharmacology IGF-1R brain function

Peptide-Based Antagonist vs. Small Molecule IGF-1R Inhibitors: Target Engagement Kinetics and Metabolic Stability

JB-1, as a 12-amino acid cyclic peptide, exhibits distinct metabolic and binding kinetic properties compared to small molecule IGF-1R inhibitors. While compounds like BMS-754807 demonstrate sub-nanomolar Ki values (< 2 nM) for both IGF-1R and InsR [1], JB-1 operates via a competitive ligand-binding mechanism that does not perturb InsR activity. Additionally, JB-1's peptidic structure renders it susceptible to enzymatic degradation, resulting in a shorter in vivo half-life, which can be advantageous for acute, reversible inhibition studies .

pharmacokinetics drug metabolism assay development

Optimal Use Cases for JB-1: Experimental Designs Leveraging IGF-1R Peptide Antagonism


Dissecting IGF-1R-Specific Signaling in the Presence of IGF-II or Insulin Receptor Crosstalk

Use JB-1 to selectively block IGF-1R without altering IGF-II or insulin receptor activity. This is essential for pathway-specific analyses in cancer cells co-expressing multiple growth factor receptors. In contrast to small molecule IGF-1R/InsR dual inhibitors, JB-1 preserves insulin signaling, enabling clean interpretation of IGF-1R-dependent phenotypes .

Central Nervous System Studies Requiring Local IGF-1R Blockade

Administer JB-1 via intracerebroventricular injection (e.g., 4 µg/animal) to achieve localized IGF-1R antagonism in the brain. This approach avoids systemic off-target effects and is particularly valuable for investigating the role of brain IGF-1R in neuroprotection, mood regulation, and neuroendocrine control .

In Vitro Proliferation and Autophosphorylation Assays in IGF-1R-Overexpressing Cells

Employ JB-1 at 1 µg/ml (~0.8 µM) to completely inhibit IGF-1-induced receptor autophosphorylation and cellular proliferation in BALB/c 3T3 cells overexpressing IGF-1R. This concentration serves as a validated benchmark for assay optimization and dose-response studies .

Comparative Pharmacology Studies: Peptide vs. Small Molecule Antagonists

Include JB-1 as a peptide-based reference control when evaluating new small molecule IGF-1R inhibitors. The distinct kinetic and selectivity profile of JB-1 provides a critical contrast for assessing target engagement, off-target effects, and in vivo tolerability .

Quote Request

Request a Quote for JB-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.